8-Chloro-2-methyl-1-octene

Description

Overview of Halogenated Alkenes in Industrial and Synthetic Contexts

Halogenated alkenes, also known as haloalkenes, are hydrocarbons containing at least one halogen atom bonded to a carbon-carbon double bond. rroij.com These compounds find extensive use in both industrial processes and laboratory-scale organic synthesis. rroij.comncert.nic.in Industrially, they serve as monomers for the production of various polymers, such as polyvinyl chloride (PVC), and as key components in the manufacture of refrigerants and propellants. rroij.comyoutube.com In synthetic organic chemistry, the presence of both a double bond and a halogen atom provides two reactive centers, allowing for a wide range of chemical modifications. rroij.commsu.edu The polarity induced by the electronegative halogen atom makes haloalkenes more reactive than their alkane counterparts. rroij.com

Significance of Branched Unsaturated Halides as Synthetic Intermediates

Branched unsaturated halides, a sub-class of halogenated alkenes, are particularly important as synthetic intermediates. ncert.nic.in The branched structure can introduce steric hindrance, influencing the regioselectivity and stereoselectivity of reactions. This control is crucial in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. nbinno.com The double bond can undergo various addition reactions, while the carbon-halogen bond is susceptible to nucleophilic substitution and elimination reactions, providing multiple pathways for functional group interconversion. rroij.commsu.edu Their ability to participate in cross-coupling reactions further enhances their utility as building blocks for constructing intricate carbon skeletons. nbinno.com

Historical and Contemporary Perspectives on Chloroalkene Research

Research into chloroalkenes has a long history, initially driven by the need for industrial solvents and monomers. Early studies focused on the fundamental reactions of these compounds, such as addition and substitution. Contemporary research has shifted towards developing more sophisticated applications, including their use in stereoselective synthesis and as precursors for organometallic reagents. The development of new catalytic systems has enabled more efficient and environmentally benign transformations of chloroalkenes. Modern research also investigates the environmental fate and potential toxicological effects of these compounds, aiming to design safer and more sustainable chemical processes. genome.jp

The Chemical Profile of 8-Chloro-2-methyl-1-octene

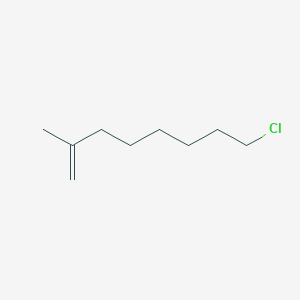

Chemical Structure and Nomenclature

This compound is a branched chloroalkene with the molecular formula C₉H₁₇Cl. nih.gov Its structure consists of an eight-carbon chain with a double bond at the first carbon (C1) and a methyl group at the second carbon (C2). A chlorine atom is attached to the eighth carbon (C8).

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name is derived by identifying the longest carbon chain containing the double bond, which is an octene. The position of the double bond is indicated by the number '1'. The substituents, a methyl group and a chlorine atom, are located at positions '2' and '8' respectively. The substituents are listed alphabetically, leading to the systematic name This compound . youtube.com

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Formula | C₉H₁₇Cl |

| Molecular Weight | 160.68 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid nbinno.com |

| Boiling Point | 180-185 °C nbinno.com |

| Density | 0.92-0.95 g/cm³ at 20°C nbinno.com |

| Solubility | Insoluble in water; miscible with ethanol, ether, and hydrocarbons nbinno.com |

| Refractive Index | 1.445-1.455 (n20/D) nbinno.com |

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound can be achieved through various organic reactions. One common approach involves the hydrochlorination of a suitable diene or the chlorination of a specific alcohol or alkene. For instance, the reaction of 2-methyl-1,7-octadiene (B14709898) with hydrogen chloride could potentially yield this compound, following Markovnikov's rule for the addition to the less substituted double bond. Another plausible route is the reaction of 2-methyloct-7-en-1-ol with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). mt.com

Chemical Reactivity and Behavior

The reactivity of this compound is dictated by its two primary functional groups: the carbon-carbon double bond and the alkyl chloride.

Addition Reactions: The double bond is susceptible to electrophilic addition reactions. msu.edu For example, it can react with halogens (e.g., Br₂) to form a dihaloalkane or undergo hydrohalogenation with acids like HBr. msu.edumasterorganicchemistry.com

Substitution Reactions: The chlorine atom at the C8 position can be displaced by nucleophiles through an Sₙ2 mechanism. This allows for the introduction of various functional groups, such as hydroxyl (-OH), cyano (-CN), or amino (-NH₂) groups.

Elimination Reactions: Treatment with a strong base can induce an elimination reaction, leading to the formation of a diene.

Role as a Precursor in Organic Synthesis

Due to its dual reactivity, this compound serves as a valuable precursor in organic synthesis. It can be used to construct more complex molecules by sequentially or concurrently reacting at its two functional sites. For instance, the chlorine atom can be converted into an organometallic species, such as a Grignard reagent, which can then participate in carbon-carbon bond-forming reactions. The double bond can be functionalized to introduce other chemical moieties. This versatility makes it a useful building block for the synthesis of fine chemicals and pharmaceutical intermediates. nbinno.com

Spectroscopic Analysis

The structure of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum would show characteristic signals for the different types of protons in the molecule. The vinyl protons at C1 would appear as distinct signals in the downfield region (around 4.5-5.5 ppm). The methyl group protons at C2 would likely appear as a singlet or a narrow multiplet around 1.7 ppm. The protons on the carbon bearing the chlorine (C8) would be deshielded and appear as a triplet around 3.5 ppm. The remaining methylene (B1212753) protons in the alkyl chain would produce a complex multiplet pattern in the upfield region.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information about the different carbon environments. The two sp² hybridized carbons of the double bond would appear in the downfield region (around 110-145 ppm). The carbon atom bonded to the chlorine (C8) would be found around 45 ppm. The carbon of the methyl group and the other sp³ hybridized carbons of the octene chain would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands confirming the presence of the key functional groups. A C=C stretching vibration would be observed around 1640-1680 cm⁻¹. The C-H stretching vibrations for the vinyl hydrogens would appear above 3000 cm⁻¹. A C-Cl stretching band would be present in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry

Mass spectrometry would show the molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Fragmentation patterns would correspond to the loss of various groups, such as the chlorine atom or parts of the alkyl chain, providing further structural evidence.

Structure

3D Structure

Propriétés

IUPAC Name |

8-chloro-2-methyloct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Cl/c1-9(2)7-5-3-4-6-8-10/h1,3-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPNRBVXACSCEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641086 | |

| Record name | 8-Chloro-2-methyloct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-16-9 | |

| Record name | 8-Chloro-2-methyl-1-octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-methyloct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Chloro 2 Methyl 1 Octene and Analogues

Strategies for Carbon-Chlorine Bond Formation in Unsaturated Systems

The introduction of a chlorine atom onto a long-chain alkene backbone can be achieved through several primary methods. These include the substitution of another halogen and the direct addition of chlorine-containing reagents across double or triple bonds.

One of the most direct methods for synthesizing a target chloroalkene is to start with an analogous bromoalkene. google.com This approach leverages the principles of nucleophilic substitution, where a chloride ion acts as the nucleophile to displace a bromide ion.

The conversion of 8-bromo-1-octene (B45317) to 8-chloro-1-octene has been successfully demonstrated through a bimolecular nucleophilic displacement (SN2) mechanism. google.com This process involves the direct attack of a chloride ion on the carbon atom bonded to the bromine, leading to the inversion of stereochemistry if the carbon were chiral. For a primary alkyl halide like 8-bromo-1-octene, the SN2 pathway is generally favored. libretexts.org

Theoretically, this same principle applies to the synthesis of 8-Chloro-2-methyl-1-octene from its corresponding bromide precursor, 8-Bromo-2-methyl-1-octene. The reaction would proceed as follows:

Reactants : 8-Bromo-2-methyl-1-octene and a chloride salt.

Mechanism : The chloride ion (Cl⁻) attacks the primary carbon (C8) bearing the bromine atom, which acts as the leaving group (Br⁻).

Product : this compound.

A patent for the synthesis of the unmethylated analogue, 8-chloro-1-octene, details a practical application of this method. google.com

The efficiency of the halogen exchange reaction is highly dependent on the reaction conditions, particularly the solvent system (solvolytic medium) and the source of the chloride ion. google.comlibretexts.org A satisfactory solvolytic medium is crucial for facilitating the bimolecular nucleophilic displacement. google.com

For the conversion of 8-bromo-1-octene, a miscible, aqueous alkanolic medium, such as 95% aqueous ethanol, proved effective. google.com This type of polar protic solvent can solvate both the nucleophile and the leaving group, stabilizing the transition state. libretexts.org The choice of the chloride source is also critical. While various salts can be used, compounds like tetramethylammonium (B1211777) chloride or lithium chloride are specified as effective, often used in stoichiometric excess to drive the reaction toward the chlorinated product. google.com

The table below summarizes experimental conditions from the synthesis of 8-chloro-1-octene, which can be adapted for its 2-methyl analogue. google.com

| Parameter | Condition | Purpose |

| Substrate | 8-bromo-1-octene | Starting material |

| Chloride Source | Tetramethylammonium chloride | Provides the nucleophile (Cl⁻) |

| Molar Ratio | 5:1 (Chloride source:Substrate) | Stoichiometric excess to favor product formation |

| Solvent | 95% aqueous ethanol | Solvolytic medium to facilitate reaction |

| Temperature | Reflux | To provide activation energy |

| Reaction Time | ~2 hours | To ensure substantial conversion |

An alternative approach to forming chloroalkenes is through the addition of hydrogen halides (hydrohalogenation) to an alkene or alkyne. wikipedia.orgmasterorganicchemistry.com This method's outcome is governed by the principles of electrophilic addition.

When adding a hydrogen halide like HCl to an unsymmetrical alkene, the regioselectivity is famously described by Markovnikov's rule. wikipedia.orgchemistrysteps.com The rule states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, while the halogen adds to the more substituted carbon. masterorganicchemistry.com This preference is due to the formation of the more stable carbocation intermediate during the reaction. wikipedia.org In the context of synthesizing this compound, one might consider the hydrohalogenation of a suitable diene, such as 2-methyl-1,7-octadiene (B14709898). The addition of HCl would be expected to proceed with high regioselectivity. The terminal double bond at the C1-C2 position is more substituted at C2, making it the likely site for chloride addition according to Markovnikov's rule. However, to achieve the target compound, an anti-Markovnikov addition at the C7-C8 double bond would be required, which is not readily achieved with HCl. Anti-Markovnikov addition is typically effective for HBr in the presence of peroxides but is synthetically slow and less practical for HCl. wikipedia.org

Halohydrin formation offers another pathway. This reaction occurs when an alkene is treated with a halogen (e.g., Cl₂) in the presence of water. masterorganicchemistry.comlibretexts.org The process involves the formation of a cyclic halonium ion intermediate, which is then attacked by a water molecule. masterorganicchemistry.com This typically results in an anti-addition product, where the halogen and the hydroxyl group are on opposite faces of the original double bond. masterorganicchemistry.com

For a diene like 2-methyl-1,7-octadiene, reaction with chlorine water could potentially form a chlorohydrin. The regioselectivity of the nucleophilic attack by water on the intermediate chloronium ion generally follows Markovnikov's principle, with the hydroxyl group adding to the more substituted carbon. masterorganicchemistry.com Subsequent chemical steps would be required to remove the hydroxyl group and leave only the chlorine atom, making this a multi-step and potentially less efficient route to the target compound compared to direct halogen exchange.

Nucleophilic Displacement Reactions for Halogen Exchange

Regioselectivity and Stereoselectivity in the Synthesis of Branched Chloroalkenes

Controlling the precise location (regioselectivity) and three-dimensional arrangement (stereoselectivity) of atoms is paramount in organic synthesis. wikipedia.orgyoutube.com

In the context of producing this compound, the key challenge is to introduce the chlorine atom at the terminal C8 position without affecting the double bond at the C1-C2 position.

For Nucleophilic Displacement: The synthesis via halogen exchange from 8-Bromo-2-methyl-1-octene is highly regioselective by its nature. The reaction occurs only at the carbon atom bearing the leaving group (C8), leaving the rest of the molecule, including the distant double bond, intact. Stereoselectivity at C8 would be governed by the SN2 mechanism, resulting in an inversion of configuration if a chiral starting material were used.

For Hydrohalogenation: As discussed, the hydrohalogenation of a diene like 2-methyl-1,7-octadiene with HCl would be regioselective according to Markovnikov's rule. masterorganicchemistry.com This would preferentially lead to the addition of chlorine at the C2 position, forming 2-chloro-2-methyl-7-octene, not the desired isomer. Achieving the anti-Markovnikov addition required to place the chlorine at C8 is problematic for HCl. wikipedia.org

The table below summarizes the predicted regiochemical outcomes for the addition of HCl to a hypothetical precursor.

| Precursor | Reaction | Predicted Major Product | Regioselectivity |

| 2-methyl-1,7-octadiene | Hydrochlorination (HCl) | 2-Chloro-2-methyl-7-octene | Markovnikov |

| 2-methyl-1,7-octadiene | Hydrobromination (HBr, Peroxides) | 8-Bromo-2-methyl-1-octene | Anti-Markovnikov |

This analysis highlights that bimolecular nucleophilic displacement from an appropriate bromo-precursor stands out as the most theoretically sound and regioselective method for the synthesis of this compound.

Advanced Synthetic Routes to Chloroalkenes: Catalyst Development and Reaction Conditions

The synthesis of chloroalkenes from conjugated dienes is a foundational transformation in organic chemistry. The reaction of a diene with hydrogen chloride can yield multiple products, typically resulting from 1,2- and 1,4-addition pathways. libretexts.org The distribution of these products is highly dependent on factors such as temperature, solvent, and reaction time, which determine whether the reaction is under kinetic or thermodynamic control. libretexts.orgmasterorganicchemistry.com At lower temperatures, the faster-forming kinetic product often predominates, whereas higher temperatures can allow the system to equilibrate to the more stable thermodynamic product. masterorganicchemistry.comyoutube.com

Catalysis is paramount in controlling the regioselectivity and improving the yield of the desired chloroalkene. Research has shown that copper-based catalysts are particularly effective in the hydrochlorination of conjugated dienes like myrcene (B1677589) and isoprene. google.com The development of these catalytic systems focuses on directing the reaction toward specific isomers that may be more commercially valuable.

One advanced method involves the use of a copper catalyst, such as cuprous chloride, in conjunction with an organic amine co-catalyst under anhydrous, liquid-phase conditions. google.com The presence of the organic amine, particularly one with at least six carbon atoms like trihexylamine, has been found to shift the isomerization of the resulting allylic chloride products. google.com For example, in the hydrochlorination of myrcene, this catalytic system favors the formation of geranyl chloride and neryl chloride over other isomers. google.com The reaction mechanism involves the initial formation of a resonance-stabilized carbocation, with the subsequent attack by the chloride ion at different positions leading to the various products. libretexts.org

The table below summarizes findings from a patented method for the hydrohalogenation of conjugated dienes using a copper-amine catalytic system.

Table 1: Catalytic System for Hydrohalogenation of Conjugated Dienes google.com

| Parameter | Description |

|---|---|

| Catalyst | Cuprous Chloride (CuCl) is noted to lessen undesired byproducts compared to Cupric Chloride (CuCl₂). |

| Co-catalyst/Additive | Organic amines containing at least 6 carbon atoms (e.g., trihexylamine). |

| Reaction Phase | Anhydrous, liquid phase. |

| Substrates | Conjugated dienes such as myrcene, isoprene, and ocimene. |

| Key Finding | The organic amine shifts the product equilibrium to favor the formation of less-substituted allylic chlorides (e.g., geranyl and neryl chlorides from myrcene). |

| Molar Ratio | The preferred molar ratio of amine to copper catalyst is within the range of 0.1 to 5.0. |

| Reaction Time | Typically carried out for a period of 3 to 15 hours. |

More recent advancements in synthetic chemistry have introduced photoredox and electrocatalysis as powerful and sustainable alternatives to traditional chlorination methods. mdpi.com These techniques often operate under milder conditions and can offer unique reactivity. Visible-light photoredox catalysis, for example, utilizes a photocatalyst that, upon irradiation, can initiate a single-electron transfer (SET) process to generate reactive intermediates. mdpi.com This has been applied to the chloroacylation of styrenes, where a photocatalyst facilitates the reaction between an alkene, a chloride source, and an acylating agent to produce β-chloroketones. mdpi.com The presence of a mild base like potassium bicarbonate (KHCO₃) can be crucial in preventing the dehydrochlorination of the product. mdpi.com

The following table details representative conditions for a modern photoredox-catalyzed chlorination reaction.

Table 2: Representative Photoredox-Catalyzed Chloroacylation of Styrenes mdpi.com

| Parameter | Description |

|---|---|

| Catalyst System | Visible-light photocatalyst (e.g., organic dyes or transition-metal complexes). |

| Reactants | Styrenes (alkene), acylating agent, chloride source. |

| Key Additive | A base such as Potassium Bicarbonate (KHCO₃) to prevent dehydrochlorination of the product. |

| Mechanism | Involves single-electron transfer (SET) from the photocatalyst to generate radical intermediates. |

| Product Type | β-chloroketones. |

| Significance | Represents a modern, sustainable approach to forming C-Cl bonds under mild conditions. |

These advanced catalytic routes highlight the chemical ingenuity applied to control the outcome of complex reactions, enabling the synthesis of specific chloroalkenes with greater efficiency and selectivity.

Reaction Mechanisms and Reactivity of 8 Chloro 2 Methyl 1 Octene

Nucleophilic Substitution Pathways (SN1 and SN2)

Nucleophilic substitution reactions involve the replacement of the chlorine atom, a good leaving group, by a nucleophile. The operative mechanism, either bimolecular (SN2) or unimolecular (SN1), is largely determined by the structure of the alkyl halide. libretexts.org 8-Chloro-2-methyl-1-octene is a primary alkyl halide, a substrate class that strongly favors the SN2 pathway due to the relative instability of a primary carbocation that would be required for an SN1 mechanism. masterorganicchemistry.comyoutube.com

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.orgyoutube.com The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com

While primary alkyl halides are generally reactive towards SN2 displacement, the rate is sensitive to steric hindrance. universalclass.compw.live In this compound, the methyl group is at the C2 position, which is the β-position relative to the carbon bearing the chlorine (C8). Branching at the β-carbon can impede the backside attack of the nucleophile, thereby slowing down the rate of the SN2 reaction compared to a straight-chain primary alkyl halide like 1-chlorooctane. learncbse.in

Table 1: Relative Reactivity in SN2 Reactions as a Function of β-Branching

| Alkyl Halide Structure | Branching | Steric Hindrance | Expected SN2 Rate |

|---|---|---|---|

| Primary (e.g., 1-chlorooctane) | Unbranched | Low | Fast |

| Primary with β-branching (e.g., this compound) | One β-substituent | Moderate | Slower than unbranched |

This table illustrates the general trend of decreasing SN2 reaction rates with increased steric bulk near the reaction center.

Substitution reactions of alkyl halides are often in competition with elimination reactions. byjus.com For this compound, treatment with a nucleophile that is also a strong base can lead to an E2 (bimolecular elimination) reaction, forming an alkene. byjus.comcrunchchemistry.co.uk The E2 mechanism is also a single-step, concerted process where the base abstracts a proton from the β-carbon (C7) while the leaving group departs and a double bond forms. crunchchemistry.co.uklibretexts.org

Several factors influence the competition between SN2 and E2 pathways:

Base Strength: Strong bases favor elimination. Strong, sterically hindered bases, such as potassium tert-butoxide, are particularly effective at promoting E2 over SN2 because they are too bulky to act as nucleophiles but can easily abstract a proton. crunchchemistry.co.uk

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions, as elimination has a higher activation energy. crunchchemistry.co.uk

Substrate Structure: While the primary nature of this compound favors SN2, the β-branching that slightly hinders substitution can make the E2 pathway more competitive than in unbranched analogues. libretexts.org

The expected product of an E2 reaction on this compound would be 2-methyl-1,7-octadiene (B14709898).

Electrophilic Addition Reactions Across the Alkene Double Bond

The terminal alkene group in this compound is electron-rich and readily undergoes electrophilic addition reactions. utdallas.edu In this reaction, an electrophile adds to the double bond, breaking the pi (π) bond and forming a carbocation intermediate, which is then attacked by a nucleophile. numberanalytics.com

The addition of an unsymmetrical reagent, such as a hydrogen halide (H-X), to the unsymmetrical alkene in this compound can potentially form two different constitutional isomers. However, the reaction is highly regioselective and follows Markovnikov's rule. libretexts.orglumenlearning.com

Markovnikov's rule states that in the addition of a protic acid to an alkene, the proton (electrophile) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. lumenlearning.com In the case of the 2-methyl-1-octene (B165369) moiety, the proton will add to C1. This generates a tertiary carbocation at C2, which is significantly more stable than the primary carbocation that would form if the proton added to C2. utdallas.edulibretexts.org The subsequent attack by the nucleophile (e.g., a halide ion) at C2 yields the final product.

Table 2: Regioselectivity in the Electrophilic Addition of HBr

| Initial Reactant | Reagent | Intermediate Carbocation | Major Product |

|---|

The stereochemistry of electrophilic addition depends on the specific reaction mechanism. numberanalytics.com

Carbocation Intermediate: When the reaction proceeds through a planar carbocation intermediate, as in the addition of HBr, the nucleophile can attack from either face of the plane. libretexts.orgchemistrysteps.com If the addition creates a new stereocenter at C2, a racemic mixture of enantiomers will be formed. libretexts.org

Syn and Anti Addition: Some electrophilic additions can proceed without a free carbocation intermediate, leading to specific stereochemical outcomes. For example, hydroboration-oxidation results in syn addition (the H and OH groups add to the same side of the double bond), while halogenation (e.g., with Br₂) typically results in anti addition (the two Br atoms add to opposite sides). utdallas.educhemistrysteps.com The specific outcome depends on whether a bridged halonium ion intermediate or a concerted addition occurs. masterorganicchemistry.com

Radical Reactions and Their Mechanisms

In addition to ionic reactions, this compound can participate in radical reactions. A key example is the addition of hydrogen bromide in the presence of peroxides (ROOR). Under these conditions, the reaction proceeds via a free-radical mechanism, and the regioselectivity is reversed, leading to the anti-Markovnikov product. utdallas.educhemistrysteps.com

The mechanism involves three stages:

Initiation: Peroxides are homolytically cleaved by heat or light to form alkoxy radicals (RO•). The alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).

Propagation: The bromine radical adds to the alkene double bond. In contrast to electrophilic addition, the radical adds to the less substituted carbon (C1) to form the more stable tertiary radical at C2. This radical then abstracts a hydrogen atom from another molecule of HBr to form the product and regenerate a bromine radical, which continues the chain reaction.

Termination: The reaction ceases when two radicals combine.

This radical addition results in the formation of 1-bromo-8-chloro-2-methyloctane.

Free-Radical Halogenation and Addition Processes

Free-radical addition to alkenes, particularly with hydrogen bromide in the presence of peroxides, is a well-established process that proceeds via an anti-Markovnikov mechanism. masterorganicchemistry.com This reaction is initiated by the homolytic cleavage of a peroxide (ROOR) to form two alkoxide radicals (RO•). masterorganicchemistry.com The alkoxide radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). masterorganicchemistry.com

The bromine radical adds to the least substituted carbon of the alkene double bond. masterorganicchemistry.com In the case of this compound, this would be the C1 position, leading to the formation of a more stable secondary carbon radical at the C2 position. This intermediate radical then abstracts a hydrogen atom from HBr to yield the final product and regenerate a bromine radical, thus propagating the chain reaction. masterorganicchemistry.com While the specific application to this compound is not detailed in the provided results, the general mechanism for alkenes provides a strong predictive framework for its behavior. masterorganicchemistry.com

Generation and Reactivity of Chloroalkyl Radicals

The presence of a chlorine atom in the molecule introduces the possibility of forming chloroalkyl radicals. The photodegradation of similar molecules, like methyl methacrylate, initiated by chlorine atoms, shows that Cl atoms add to the double bond. nih.gov For this compound, a chlorine atom would likely add to the terminal carbon of the double bond. The resulting intermediate chloroalkoxy radical can undergo further reactions, including bond cleavage. nih.gov The reactivity of such radicals is crucial in understanding the subsequent formation of various degradation products in atmospheric or controlled chemical environments.

Oxidative Reactions of the Alkene Functionality

The double bond in this compound is susceptible to oxidation by various agents, leading to a range of products depending on the oxidant and reaction conditions.

Reactions with Atmospheric Oxidants (OH, NO3, O3, Cl)

In the troposphere, alkenes are primarily removed through reactions with oxidants like the hydroxyl radical (OH), the nitrate (B79036) radical (NO3), ozone (O3), and chlorine atoms (Cl). researchgate.netresearchgate.net The reactions of these oxidants with volatile organic compounds (VOCs) are fundamental to atmospheric chemistry. researchgate.net

The kinetics of the reactions between alkenes and atmospheric oxidants determine their atmospheric lifetimes. For instance, studies on methyl-butenols, which are also unsaturated alcohols, show that the rate coefficients for their reactions with ozone vary depending on the substitution pattern around the double bond. nih.gov The reaction of 2-methyl-3-buten-2-ol (B93329) with OH radicals has been studied extensively, yielding products like acetone, formaldehyde (B43269), and glycolaldehyde. researchgate.net

For this compound, the reaction with OH radicals would likely proceed via addition to the double bond, forming a hydroxyalkyl radical. nih.gov In the presence of NOx, this radical would react with O2 to form a peroxy radical, which can then react with NO to form an alkoxy radical. This alkoxy radical can then decompose or isomerize, leading to various oxygenated products. Studies on methyl methacrylate, a structurally related compound, show that OH radical addition leads to the formation of methyl pyruvate (B1213749) and formaldehyde. nih.gov A similar pathway for this compound would involve the formation of an intermediate 1,2-hydroxyalkoxy radical. nih.gov

The table below, based on data for analogous compounds, illustrates the types of products that can be expected from the radical-initiated oxidation of this compound.

| Reactant | Oxidant | Major Products |

| Methyl Methacrylate | OH | Methyl Pyruvate, Formaldehyde |

| Methyl Methacrylate | Cl | Chloroacetone, Formaldehyde, Methyl Pyruvate, Formyl Chloride |

| 2-Methyl-3-buten-2-ol | OH | Acetone, Formaldehyde, Glycolaldehyde |

| 2-Methyl-3-buten-2-ol | O3 | 2-Hydroxy-2-methylpropanal, Formaldehyde |

This table is illustrative and based on findings for structurally similar compounds. nih.govresearchgate.net

Ozonolysis is a powerful method for cleaving alkene double bonds. organic-chemistry.orgmasterorganicchemistry.com The reaction of an alkene with ozone proceeds through a 1,3-dipolar cycloaddition to form an unstable primary ozonide (molozonide). organic-chemistry.orgnih.gov This intermediate rapidly rearranges to a carbonyl oxide, also known as a Criegee intermediate, and a carbonyl compound. organic-chemistry.orgnih.gov

The Criegee intermediate is a key species in atmospheric chemistry as it can react further to form secondary organic aerosols (SOAs). copernicus.org The Criegee intermediate and the carbonyl compound can then recombine in a different orientation to form a more stable secondary ozonide (1,2,4-trioxolane). nih.gov The exact nature of the final products depends on the workup conditions. organic-chemistry.org For this compound, ozonolysis would cleave the double bond to initially form formaldehyde and 7-chloro-1-heptanone oxide (a Criegee intermediate).

Controlled Oxidation Pathways (e.g., Epoxidation, Hydroxylation)

Beyond atmospheric oxidation, the alkene functionality of this compound can be selectively oxidized under controlled laboratory conditions.

Epoxidation of alkenes is commonly achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). pressbooks.publibretexts.org This reaction involves the transfer of an oxygen atom from the peroxyacid to the alkene in a concerted mechanism, resulting in an epoxide (oxirane). pressbooks.publibretexts.org The reaction is stereospecific, with the syn addition of the oxygen atom to the double bond. pressbooks.pub For this compound, this would yield 2-(chloromethyl)-2-methyloxirane.

Hydroxylation, the addition of two hydroxyl groups across the double bond, can be achieved in a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. pressbooks.pub This process results in a 1,2-diol (glycol). pressbooks.pub Direct hydroxylation can also be performed using reagents like osmium tetroxide (OsO4) or cold, alkaline potassium permanganate (B83412) (KMnO4), which typically leads to syn-dihydroxylation. libretexts.org

| Reaction | Reagent(s) | Product Type |

| Epoxidation | m-CPBA | Epoxide |

| Hydroxylation (via epoxide) | 1. m-CPBA 2. H3O+ | 1,2-Diol (trans) |

| Hydroxylation (syn) | OsO4, NMO | 1,2-Diol (syn) |

| Hydroxylation (syn) | cold, alkaline KMnO4 | 1,2-Diol (syn) |

Transition Metal-Catalyzed Transformations

Transition metals offer a powerful toolkit for the selective functionalization of molecules like this compound. Catalytic cycles involving metals such as palladium, nickel, rhodium, and zirconium can activate either the alkene or the carbon-chlorine bond, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The terminal double bond in this compound is a prime site for hydrometallation and carbometallation reactions. These processes involve the addition of a metal-hydride or a metal-carbon bond across the alkene, respectively, generating a new organometallic intermediate that can be further functionalized.

Hydrometallation

Hydrometallation involves the addition of a metal hydride (M-H) to the alkene. A common example is hydroboration, which can be catalyzed by transition metals to achieve high regio- and stereoselectivity. For a terminal alkene like this compound, anti-Markovnikov addition is typically favored, leading to the formation of a terminal organoborane. This intermediate is a versatile building block for subsequent transformations, such as oxidation to an alcohol or cross-coupling reactions. Manganese(I) complexes, for instance, have been shown to be effective catalysts for the anti-Markovnikov hydroboration of terminal alkenes with pinacolborane (HBPin). nih.gov The reaction proceeds with the installation of the boryl group at the terminal carbon.

Carbometallation

Carbometallation is a powerful carbon-carbon bond-forming reaction where an organometallic reagent adds across the double bond. wikipedia.orgbeilstein-journals.org This can be achieved with various organometallic reagents, including those of lithium, magnesium, zinc, and aluminum, often catalyzed by transition metals like zirconium or titanium. wikipedia.org For this compound, the addition of an organometallic reagent, such as an alkyl Grignard reagent in the presence of a suitable catalyst, would be expected to proceed with the formation of a new carbon-carbon bond at the terminal position of the double bond. The regioselectivity is governed by the steric and electronic properties of both the alkene and the organometallic reagent. Zirconium-catalyzed carboalumination, for example, is a well-established method for the functionalization of alkenes. nih.govnih.gov

Table 1: Hypothetical Hydrometallation and Carbometallation Reactions of this compound

| Entry | Reaction Type | Reagent | Catalyst | Product |

| 1 | Hydroboration | Pinacolborane | [Mn(dippe)(CO)₃(CH₂CH₂CH₃)] | 8-Chloro-2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)octane |

| 2 | Carboalumination | Trimethylaluminum | Zirconocene dichloride | 8-Chloro-2,2-dimethylnonane |

| 3 | Carbomagnesiation | Ethylmagnesium bromide | NiCl₂(dppp) | 3-(6-Chloro-1-methylhexyl)heptane |

The primary alkyl chloride in this compound provides a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium and nickel complexes are the most common catalysts for these transformations. rsc.org

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While aryl and vinyl halides are traditional substrates, recent advancements have enabled the use of unactivated alkyl halides. nih.gov For this compound, a Suzuki coupling with an arylboronic acid, for example, would yield an arylated derivative, extending the carbon chain and introducing an aromatic moiety. The choice of ligand is crucial for achieving high efficiency in the coupling of alkyl chlorides. nih.gov

Negishi Coupling

Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. mit.edu This reaction is known for its high functional group tolerance and has been successfully applied to the coupling of primary alkyl chlorides. mit.edu The reaction of this compound with an organozinc reagent, such as an alkylzinc or arylzinc halide, would provide a straightforward method for carbon chain extension or arylation.

Kumada Coupling

Kumada coupling utilizes a Grignard reagent as the nucleophile and a nickel or palladium catalyst. This reaction is a powerful tool for C(sp³)-C(sp³) bond formation. The coupling of this compound with a Grignard reagent like phenylmagnesium bromide would result in the formation of 2-methyl-8-phenyl-1-octene.

Table 2: Hypothetical Cross-Coupling Reactions of this compound

| Entry | Coupling Type | Coupling Partner | Catalyst | Ligand | Product |

| 1 | Suzuki | Phenylboronic acid | Pd(OAc)₂ | SPhos | 2-Methyl-8-phenyl-1-octene |

| 2 | Negishi | Ethylzinc chloride | NiCl₂ | Pybox | 3-Methyl-1-decene |

| 3 | Kumada | Isopropylmagnesium chloride | Pd(dba)₂ | P(t-Bu)₃ | 2,9-Dimethyl-1-decene |

Derivatization and Functionalization of 8 Chloro 2 Methyl 1 Octene

Synthesis of Substituted Octene and Octane Derivatives

The functional groups of 8-Chloro-2-methyl-1-octene can be independently or concurrently modified to yield a variety of substituted linear alkanes and alkenes.

The primary alkyl chloride at the C-8 position is amenable to nucleophilic substitution reactions, primarily through an SN2 mechanism. This allows for the replacement of the chlorine atom with a variety of other functional groups, while preserving the alkene moiety. Common transformations include the conversion to other halides, azides, and nitriles. For instance, the Finkelstein reaction can be employed to synthesize the corresponding iodoalkene, which is often a more reactive intermediate for subsequent coupling reactions. weebly.com These interconversions significantly broaden the synthetic utility of the parent compound.

Table 1: Potential Nucleophilic Substitution Reactions

| Reagent | Product Name | Reaction Type |

|---|---|---|

| Sodium Iodide (NaI) in acetone | 8-Iodo-2-methyl-1-octene | Finkelstein Reaction (Halogen Exchange) |

| Sodium Azide (NaN₃) | 8-Azido-2-methyl-1-octene | Azide Synthesis |

| Sodium Cyanide (NaCN) | 2-Methyl-1-nonenenitrile | Nitrile Synthesis (Kolbe Nitrile Synthesis) |

The 2-methyl-1-octene (B165369) portion of the molecule, a terminal alkene, readily undergoes electrophilic addition reactions. These reactions can be controlled to selectively modify the double bond while leaving the chloro group untouched. For example, hydrohalogenation with hydrogen halides like HBr proceeds according to Markovnikov's rule, where the hydrogen adds to the less substituted carbon (C-1) and the bromide adds to the more substituted carbon (C-2), forming a tertiary halide. youtube.com Similarly, halogenation with reagents such as bromine (Br₂) results in the anti-addition of two bromine atoms across the double bond to form a vicinal dihalide. masterorganicchemistry.comyoutube.com Other important transformations include catalytic hydrogenation to produce the saturated 8-chloro-2-methyloctane and epoxidation to form an oxirane ring.

Table 2: Electrophilic Addition and Other Reactions at the Alkene

| Reagent(s) | Product Name | Reaction Type |

|---|---|---|

| H₂, Pd/C | 8-Chloro-2-methyloctane | Catalytic Hydrogenation |

| Bromine (Br₂) | 1,2-Dibromo-8-chloro-2-methyloctane | Halogenation |

| Hydrogen Bromide (HBr) | 8-Chloro-2-bromo-2-methyloctane | Hydrohalogenation (Markovnikov) |

| m-Chloroperoxybenzoic acid (mCPBA) | 2-(6-Chlorohexyl)-2-methyloxirane | Epoxidation |

Cyclization Reactions and Ring Formation

The bifunctional nature of this compound makes it an excellent substrate for intramolecular cyclization reactions, providing access to valuable carbocyclic structures.

Two powerful synthetic strategies for the cyclization of haloalkenes are radical cyclizations and the intramolecular Heck reaction. wikipedia.orgorganicreactions.org In a typical radical-mediated process, a radical is generated at the C-8 position (for example, using tributyltin hydride and a radical initiator like AIBN), which then attacks the intramolecular double bond. princeton.edu This type of reaction generally favors the formation of five-membered rings through a 5-exo cyclization pathway, which would yield a (1,1-dimethyl-2-propylcyclopentyl)methyl radical, subsequently quenched by a hydrogen atom from the tin hydride.

Alternatively, the palladium-catalyzed intramolecular Heck reaction provides a pathway to form cyclic compounds under different conditions. wikipedia.orglibretexts.org This reaction involves oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by intramolecular migratory insertion of the alkene into the newly formed carbon-palladium bond. wikipedia.org Subsequent β-hydride elimination yields the cyclized product and regenerates the catalyst. libretexts.org The regiochemical outcome (e.g., five- vs. six-membered ring) can often be controlled by the choice of catalyst, ligands, and reaction conditions.

The monocyclic structures formed from intramolecular cyclizations can serve as foundational intermediates for the construction of more complex molecular architectures. beilstein-journals.org For instance, bicyclo[3.2.1]octane and bicyclo[2.2.2]octene skeletons are prevalent in many biologically active natural products and are desirable targets in medicinal chemistry. beilstein-journals.orgbeilstein-journals.orgnih.gov Tandem reactions, where an initial intramolecular Heck cyclization is followed by subsequent intra- or intermolecular bond formations, offer an elegant route to such polycyclic systems. organicreactions.org By carefully designing the substrate and reaction sequence, the initial cyclization of a derivative of this compound can trigger a cascade of reactions, rapidly building molecular complexity and leading to the formation of intricate bicyclic and polycyclic scaffolds. uvic.ca

Preparation of Organometallic Reagents for Further Synthesis

The conversion of the alkyl chloride functionality into an organometallic reagent represents a powerful polarity reversal (umpolung), transforming the electrophilic carbon center into a potent nucleophile. libretexts.org This is most commonly achieved through reaction with magnesium or lithium metal.

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would yield the corresponding Grignard reagent, (2-methyl-1-octen-8-yl)magnesium chloride. wikipedia.orgchemguide.co.uk Similarly, reaction with lithium metal produces the organolithium equivalent. masterorganicchemistry.comchemohollic.com The presence of the alkene within the molecule is generally tolerated in these reactions, provided that strictly anhydrous and aprotic conditions are maintained to prevent the highly basic organometallic from being quenched by protons. youtube.com

These newly formed organometallic reagents are powerful carbon-based nucleophiles and are invaluable in the formation of new carbon-carbon bonds. They can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to introduce the entire eight-carbon chain into a new molecule. masterorganicchemistry.com

Table 3: Synthesis and Reactions of Organometallic Derivatives

| Organometallic Reagent | Electrophile | Final Product Class (after acidic workup) |

|---|---|---|

| (2-Methyl-1-octen-8-yl)magnesium chloride | Formaldehyde (B43269) (CH₂O) | Primary Alcohol |

| (2-Methyl-1-octen-8-yl)magnesium chloride | Aldehyde (RCHO) | Secondary Alcohol |

| (2-Methyl-1-octen-8-yl)magnesium chloride | Ketone (RCOR') | Tertiary Alcohol |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-Iodo-2-methyl-1-octene |

| 8-Azido-2-methyl-1-octene |

| 2-Methyl-1-nonenenitrile |

| 2-Methyl-1-octene |

| 8-Chloro-2-methyloctane |

| 1,2-Dibromo-8-chloro-2-methyloctane |

| 8-Chloro-2-bromo-2-methyloctane |

| 2-(6-Chlorohexyl)-2-methyloxirane |

| 8-Chloro-2-methyl-1-octanol |

| (2-Methyl-1-octen-8-yl)magnesium chloride |

| Sodium Iodide |

| Sodium Azide |

| Sodium Cyanide |

| Lithium Aluminum Hydride |

| Palladium on Carbon |

| Bromine |

| Hydrogen Bromide |

| m-Chloroperoxybenzoic acid |

| Borane |

| Hydrogen Peroxide |

| Sodium Hydroxide |

| Tributyltin hydride |

| Azobisisobutyronitrile (AIBN) |

| Magnesium |

| Lithium |

| Formaldehyde |

Theoretical and Computational Chemistry Studies on 8 Chloro 2 Methyl 1 Octene

Quantum Chemical Calculations of Reaction Pathways and Energetics

Quantum chemical calculations are instrumental in mapping the potential energy surface of chemical reactions involving 8-Chloro-2-methyl-1-octene. These calculations, typically employing Density Functional Theory (DFT) or more advanced ab initio methods, can accurately predict the energies of reactants, products, intermediates, and transition states. This allows for a quantitative understanding of reaction feasibility and kinetics.

For instance, in the context of electrophilic addition reactions, a common pathway for alkenes, quantum chemical calculations can elucidate the energetics of protonation or halogenation of the double bond. The relative energies of the possible carbocation intermediates can be calculated to determine the most likely reaction pathway.

Elucidation of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms at a molecular level is a key strength of quantum chemical calculations. For this compound, this involves identifying the transition state structures that connect reactants to products. The transition state is a critical point on the reaction coordinate, and its geometry and energy determine the activation barrier of the reaction.

Consider the hydrohalogenation of this compound. Computational studies on similar alkenes have shown that the reaction proceeds through a carbocation intermediate. The first step is the electrophilic attack of a proton on the double bond, leading to the formation of a carbocation. The subsequent attack of the halide ion on the carbocation completes the reaction. Quantum chemical calculations can model the geometries of the transition states for both steps and compute their associated activation energies.

Analysis of Regioselectivity and Stereoselectivity via Computational Models

Computational models are particularly powerful in predicting the regioselectivity and stereoselectivity of chemical reactions. In the case of this compound, an unsymmetrical alkene, addition reactions can lead to different regioisomers. For example, the addition of HBr could result in either 2-bromo-8-chloro-2-methyloctane or 1-bromo-8-chloro-2-methyloctane.

Computational analysis of the stability of the possible carbocation intermediates is a common approach to predict regioselectivity. The formation of a more stable carbocation is energetically favored and will lead to the major product. For this compound, the tertiary carbocation formed by protonation at the C1 position is expected to be significantly more stable than the primary carbocation formed by protonation at the C2 position. Computational models can quantify this energy difference, providing a strong prediction of the regiochemical outcome.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While quantum chemical calculations are excellent for studying specific reaction pathways, molecular dynamics (MD) simulations provide a broader view of the molecule's dynamic behavior. MD simulations model the movement of atoms over time, offering insights into the conformational landscape of flexible molecules like this compound.

Structure-Reactivity Relationship Studies through Computational Approaches

Computational approaches are pivotal in establishing quantitative structure-reactivity relationships (QSRR). By systematically modifying the structure of this compound in silico and calculating relevant electronic and steric descriptors, it is possible to build models that predict reactivity.

Applications of 8 Chloro 2 Methyl 1 Octene in Advanced Organic Synthesis and Polymer Chemistry

Role as a Monomer or Comonomer in Polymerization Processes

The incorporation of halogenated monomers like 8-chloro-2-methyl-1-octene into polymers is a strategic approach to imbue the resulting materials with specific, desirable properties. specialchem.com The presence of the chlorine atom can significantly alter the polymer's characteristics.

Ziegler-Natta and Metallocene-Catalyzed Copolymerization with Alpha-Olefins

The copolymerization of ethylene (B1197577) with α-olefins such as 1-octene (B94956) using Ziegler-Natta and metallocene catalysts is a well-established industrial process for producing linear low-density polyethylene (B3416737) (LLDPE). nih.govresearchgate.net While Ziegler-Natta catalysts are robust, they often exhibit lower comonomer incorporation compared to their metallocene counterparts. researchgate.net The introduction of a functionalized comonomer like this compound into these polymerization systems presents opportunities for creating polymers with tailored microstructures.

The reactivity of the vinyl group in this compound allows it to participate in coordination polymerization. Research on the copolymerization of ethylene with other non-conjugated α,ω-diolefins, such as 1,9-decadiene, using Ziegler-Natta catalysts has been explored to introduce long-chain branches into polyethylene. nih.gov This suggests that this compound could similarly be incorporated, with the pendant chloroalkyl chain providing a site for post-polymerization modification.

Metallocene catalysts, known for their ability to produce polymers with narrow molecular weight distributions and uniform comonomer incorporation, could also be employed for the copolymerization of this compound with alpha-olefins. The precise control over the polymer architecture afforded by these catalysts would be advantageous in designing functional materials.

Engineering of Polymer Properties through Halogen Incorporation

The introduction of halogen atoms, such as chlorine, into a polymer backbone can significantly modify its physical and chemical properties. specialchem.com Halogenated polymers often exhibit enhanced flame retardancy, chemical resistance, and thermal stability. specialchem.com The C-Cl bond, while less stable than the C-F bond, still imparts a degree of polarity to the polymer chain, which can influence intermolecular interactions and, consequently, the material's bulk properties.

The presence of the chlorine atom in polymers derived from this compound can also serve as a reactive handle for further chemical modifications. This allows for the synthesis of graft copolymers or the introduction of other functional groups, thereby expanding the range of accessible polymer architectures and properties. This approach is a key strategy in creating high-performance materials for specialized applications.

Building Block for Complex Organic Molecules

The bifunctional nature of this compound makes it a versatile starting material for the synthesis of more complex organic structures.

Precursor for Bioactive Molecules in Medicinal Chemistry Research

In medicinal chemistry, the design and synthesis of novel molecular entities are paramount for the discovery of new therapeutic agents. ethernet.edu.et Halogenated organic compounds are frequently utilized as intermediates in the synthesis of pharmaceuticals. The chlorine atom can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, enabling the construction of intricate molecular frameworks.

While direct applications of this compound in medicinal chemistry are not extensively documented in readily available literature, its structural motifs are relevant. For instance, the synthesis of lorcaserin, a selective serotonin (B10506) 5-HT2C receptor agonist, involves a chlorinated benzazepine core, highlighting the importance of chloro-substituted intermediates in drug development. researchgate.net The long alkyl chain of this compound could be a desirable feature for modulating the lipophilicity of a potential drug candidate, which is a critical parameter for its pharmacokinetic profile.

Intermediate in Agrochemical and Material Science Development

The development of new agrochemicals often involves the synthesis of molecules with specific functionalities to interact with biological targets. The chloroalkene structure of this compound could serve as a foundational element for building such molecules.

In material science, the ability to create polymers with tailored properties is crucial. As discussed, the incorporation of this compound into polymer chains can enhance properties like flame retardancy. specialchem.com Furthermore, the chlorine atom can facilitate cross-linking between polymer chains, leading to the formation of thermosetting materials with improved mechanical strength and thermal stability. The development of functional materials through the strategic use of halogenated monomers is an active area of research. rsc.orgntu.edu.sgrsc.org

Advanced Stereoselective Synthesis Utilizing the Branched Chloroalkene Scaffold

The branched nature of the this compound scaffold, combined with its terminal double bond and chlorine atom, presents opportunities for its use in complex stereoselective synthesis.

The synthesis of complex natural products often requires precise control over the three-dimensional arrangement of atoms. For example, the stereoselective synthesis of (6R,7R,8S)-8-chlorogoniodiol, a natural product, involves key steps such as Sharpless asymmetric epoxidation and regioselective ring-opening of an epoxide with a chloride nucleophile to install the chloro- and hydroxyl- functionalities with specific stereochemistry. While not directly employing this compound, this synthesis demonstrates the importance of chloro-substituted chiral building blocks.

The terminal alkene of this compound can be subjected to a variety of stereoselective transformations, such as asymmetric dihydroxylation or epoxidation, to introduce new stereocenters. The resulting chiral intermediates, possessing a chloroalkyl chain, could then be elaborated into more complex target molecules. The field of stereoselective synthesis is continually evolving, with the development of new catalysts and methodologies to control the stereochemical outcome of chemical reactions. youtube.com

Q & A

Basic: What are the recommended methodologies for synthesizing 8-Chloro-2-methyl-1-octene with high purity?

To synthesize this compound, employ a stepwise approach:

- Reaction Setup : Use a Schlenk line or inert atmosphere to prevent oxidation. Chlorination can be achieved via radical-mediated pathways or electrophilic addition, depending on the starting material.

- Purification : Fractional distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) is critical due to the compound’s volatility. Monitor purity using GC-MS or HPLC .

- Characterization : Confirm structure via H/C NMR (e.g., δ 5.2–5.6 ppm for the alkene proton) and FT-IR (C-Cl stretch ~550–650 cm). Include elemental analysis for new derivatives .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : Use H NMR to identify alkene protons and methyl groups; C NMR for carbon backbone confirmation. DEPT-135 can resolve CH/CH groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular formula (CHCl). Fragmentation patterns help identify structural isomers.

- IR Spectroscopy : Detect C-Cl (550–650 cm) and C=C (1640–1680 cm) stretches. Compare with computational spectra (e.g., DFT) for validation .

Advanced: How can researchers address discrepancies in spectroscopic data when identifying byproducts in this compound synthesis?

- Data Validation : Repeat experiments under controlled conditions (e.g., temperature, catalyst loading). Use orthogonal techniques (e.g., X-ray crystallography for crystalline byproducts).

- Statistical Analysis : Apply principal component analysis (PCA) to NMR or MS datasets to distinguish noise from genuine signals.

- Control Experiments : Synthesize suspected byproducts independently and compare spectral data .

Advanced: What computational approaches are used to predict the reactivity of this compound in radical-mediated reactions?

- DFT Calculations : Optimize transition states for radical intermediates (e.g., using B3LYP/6-31G*). Calculate bond dissociation energies (BDEs) to predict regioselectivity.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF).

- Kinetic Modeling : Use Arrhenius parameters to model temperature-dependent reaction rates .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures.

- Ventilation : Ensure airflow >0.5 m/s to prevent vapor accumulation.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in halogenated solvent containers .

Advanced: How to design kinetic studies to determine the thermal stability of this compound under varying conditions?

- Isothermal Experiments : Use TGA/DSC to monitor decomposition at 100–200°C. Apply the Flynn-Wall-Ozawa method for activation energy calculations.

- Variable Pressure Studies : Investigate stability under vacuum vs. ambient pressure to assess volatility effects.

- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test degradation pathways .

Basic: What are the best practices for reporting synthetic yields and reproducibility in publications involving this compound?

- Data Transparency : Report yields as isolated, purified masses. Include detailed experimental procedures (e.g., solvent volumes, stirring times).

- Reproducibility : Provide batch-to-batch variability (e.g., ±5% yield). Upload raw spectral data as supporting information .

Advanced: How to analyze surface adsorption behavior of this compound on indoor environmental interfaces?

- Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map adsorption on materials like drywall or PVC.

- Reactivity Studies : Expose surfaces to ozone/UV light to simulate aging. Monitor secondary emissions via GC-MS .

Basic: How to optimize purification techniques for this compound using distillation or chromatography?

- Distillation : Use a Vigreux column for high-boiling impurities. Collect fractions at 1–2°C intervals.

- Chromatography : Employ silica gel columns with hexane:ethyl acetate (95:5). Monitor via TLC (R ~0.4) .

Advanced: What strategies resolve contradictions between theoretical and experimental data regarding the compound’s regioselectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.